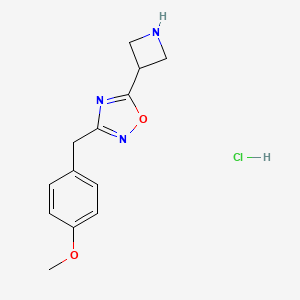

5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride

Description

Historical Context and Development of Oxadiazole Chemistry

The development of oxadiazole chemistry traces its origins to the late 19th century, when the 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified it as azoxime or furo[ab1]diazole. This pioneering work established the foundation for what would become a significant class of heterocyclic compounds in medicinal chemistry. The heterocycle remained relatively unexplored for nearly eight decades until photochemical rearrangement studies in the 1940s began to reveal its unique chemical properties and potential for biological activity. The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant in the early 1960s, marking the beginning of serious interest in this heterocyclic system for therapeutic applications.

The evolution of oxadiazole chemistry gained significant momentum in the subsequent decades, with researchers recognizing the unique bioisosteric properties of the 1,2,4-oxadiazole ring system. This heterocycle demonstrated remarkable resistance to hydrolysis compared to traditional ester and amide functional groups, making it an attractive replacement in drug design. The bioisosteric equivalence with ester and amide moieties stems from the possibility of creating specific interactions such as hydrogen bonding while maintaining enhanced metabolic stability. Over the past forty years, extensive research has revealed that 1,2,4-oxadiazole derivatives exhibit diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, and analgesic properties.

The integration of azetidine rings with oxadiazole systems represents a more recent development in heterocyclic chemistry, emerging from the recognition that four-membered azetidine rings possess unique strain-driven reactivity while maintaining greater stability than related aziridines. Compounds containing the azetidine moiety have demonstrated important pharmacological activities such as anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. The combination of these two heterocyclic systems in compounds like 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride represents the culmination of decades of research into structure-activity relationships and the pursuit of enhanced therapeutic efficacy.

Structural Classification within Heterocyclic Compounds

This compound belongs to the broader classification of heterocyclic aromatic compounds containing both nitrogen and oxygen heteroatoms. The compound features a five-membered 1,2,4-oxadiazole ring, which is one of four possible isomeric forms of oxadiazole compounds characterized by the molecular formula C₂H₂N₂O. The specific 1,2,4-isomer is distinguished by the arrangement of nitrogen atoms at positions 1, 2, and 4, with oxygen at position 3 of the five-membered ring system. This particular isomer configuration has proven to be more stable and synthetically accessible compared to the 1,2,3-oxadiazole isomer, which tends to undergo ring-opening to form diazoketone tautomers.

The azetidine component of the compound represents a four-membered saturated heterocycle containing a single nitrogen atom. This structural element belongs to the azacycloalkane family and exhibits considerable ring strain that drives its unique reactivity profile. The strain-driven character of the four-membered heterocycle provides significantly more stability than related three-membered aziridines while maintaining sufficient reactivity for controlled chemical transformations. The positioning of the azetidine ring at the 5-position of the oxadiazole system creates a specific geometric arrangement that influences both the chemical and biological properties of the molecule.

The methoxybenzyl substituent at the 3-position of the oxadiazole ring introduces additional structural complexity through the incorporation of an aromatic benzene ring bearing a methoxy functional group. This aromatic component provides opportunities for π-π stacking interactions and hydrophobic binding with biological targets, while the methoxy group offers potential for hydrogen bonding and influences the electronic properties of the aromatic system. The molecular weight of the hydrochloride salt form is 281.74 g/mol, with the molecular formula C₁₃H₁₆ClN₃O₂, indicating the presence of three nitrogen atoms, two oxygen atoms, and one chlorine atom from the hydrochloride counterion.

The structural classification of this compound within the broader context of heterocyclic chemistry reveals its membership in multiple important pharmaceutical scaffolds. The 1,2,4-oxadiazole core places it among bioisosteric replacements for ester and amide functionalities, while the azetidine component contributes to its classification as a strained heterocycle with unique pharmacological potential. The combination of these structural elements with the methoxybenzyl aromatic system creates a multi-pharmacophore compound that exemplifies modern approaches to drug design through the integration of multiple biologically active motifs into a single molecular framework.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its incorporation of multiple pharmacologically validated structural motifs within a single molecular framework. The 1,2,4-oxadiazole component has demonstrated exceptional utility as a bioisostere for traditionally labile functional groups, offering enhanced metabolic stability while maintaining desired biological interactions. Research has shown that 1,2,4-oxadiazole rings serve as effective replacements for ester and amide groups due to their resistance to hydrolysis, a property that addresses common pharmaceutical challenges related to drug metabolism and duration of action. The bioisosteric equivalence extends beyond simple stability improvements, as the oxadiazole ring maintains the ability to form specific interactions such as hydrogen bonding with biological macromolecules.

Contemporary medicinal chemistry research has identified oxadiazole derivatives as exhibiting antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The versatility of the oxadiazole scaffold has attracted significant attention in drug discovery, with compounds containing this heterocycle showing promise in treating infections by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. The discovery of oxadiazole antibacterials through in silico docking and scoring against penicillin-binding protein structures represents a notable success in computational drug design approaches.

The azetidine component of the compound contributes additional medicinal chemistry significance through its well-documented pharmacological activities. Azetidine-containing compounds have demonstrated anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. The molecular rigidity and chemical properties of the azetidine ring system make it a valuable scaffold for drug development, particularly in applications requiring precise geometric positioning of pharmacophores. The strain-driven reactivity of azetidines provides opportunities for selective chemical modifications and bioconjugation reactions that can be exploited in drug development and chemical biology applications.

The integration of both oxadiazole and azetidine structural elements in this compound represents an advanced approach to multi-target drug design. This combination allows for the potential modulation of multiple biological pathways simultaneously, which may lead to enhanced therapeutic efficacy and reduced likelihood of resistance development. The methoxybenzyl substituent further enhances the medicinal chemistry profile by providing additional opportunities for receptor binding and selectivity optimization. Research into similar compounds has demonstrated that structural modifications to the benzyl substituent can significantly influence biological activity and pharmacokinetic properties, making this region of the molecule an important site for structure-activity relationship studies.

| Structural Component | Pharmacological Significance | Research Applications |

|---|---|---|

| 1,2,4-Oxadiazole Ring | Bioisostere for ester/amide groups; enhanced metabolic stability | Antibacterial, anti-inflammatory, anticancer drug development |

| Azetidine Ring | Strain-driven reactivity; molecular rigidity | CNS disorders, antimicrobial, anticancer therapeutics |

| Methoxybenzyl Group | Aromatic interactions; selectivity modulation | Structure-activity relationship optimization |

| Hydrochloride Salt | Enhanced solubility; pharmaceutical formulation | Drug delivery and bioavailability enhancement |

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c1-17-11-4-2-9(3-5-11)6-12-15-13(18-16-12)10-7-14-8-10;/h2-5,10,14H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOTUZMSCNBPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heterocyclization Method

This method involves the reaction of amidoximes with acyl chlorides or carboxylic acid esters. The reaction can be catalyzed by bases like pyridine or TBAF to improve yields and efficiency. Microwave irradiation has also been used to enhance reaction rates and yields.

| Entry | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Amidoxime + Acyl Chloride | Pyridine, CH2Cl2 | Variable |

| 2 | Amidoxime + Carboxylic Acid Ester | TBAF, CH2Cl2 | Improved |

| 3 | Amidoxime + Activated Carboxylic Acid | EDC/DCC, DMF | Moderate |

1,3-Dipolar Cycloaddition

This method involves the reaction of nitrile oxides with nitriles. Although it offers a straightforward approach, it is often limited by the low reactivity of nitriles and potential side reactions.

| Entry | Reactants | Conditions | Yield |

|---|---|---|---|

| 4 | Nitrile Oxide + Nitrile | Pt(IV) Catalyst, Mild Conditions | Low to Moderate |

Synthesis of Azetidine Derivatives

Azetidine derivatives are typically synthesized through the reaction of azetidine with appropriate electrophiles. For 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride , one might consider reacting azetidine with a suitable intermediate containing the 1,2,4-oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a biochemical pathway or its interaction with a particular enzyme or receptor. Detailed studies would be required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 5-azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride with its analogs:

*Estimated based on structural similarity; †Calculated using atomic masses; ‡Inferred from 1,2,4-oxadiazole derivatives' known neuroprotective roles .

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-methoxybenzyl group in the target compound introduces a polar aromatic substituent, likely increasing lipophilicity compared to aliphatic analogs (e.g., 2-methoxyethyl, ).

Synthetic Routes :

- Analogous compounds are synthesized via cyclization reactions involving hydrazide intermediates and substituted carbonyl compounds (e.g., benzaldehyde derivatives), followed by HCl salt formation .

Biological Relevance :

Biological Activity

The compound 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with 4-methoxybenzyl isocyanate or related precursors. The synthetic route often employs various reagents and conditions to optimize yield and purity. For instance, the use of acetonitrile as a solvent and specific temperature control can enhance the reaction efficiency .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. These compounds have been shown to possess antibacterial, antifungal, and antitubercular activities. For example:

- Antibacterial Activity : Studies have demonstrated that oxadiazole derivatives can inhibit both gram-positive and gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin .

- Antifungal Activity : Compounds containing the oxadiazole moiety have also shown efficacy against various fungal strains. The mechanism often involves disruption of fungal cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MCF-7) demonstrated that oxadiazole derivatives can significantly inhibit cell proliferation. For instance, one study reported an IC50 value for a related compound that was comparable to established chemotherapeutic agents like 5-Fluorouracil .

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, oxadiazole derivatives have shown promise in anti-inflammatory applications. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A notable study evaluated the anticancer effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that compounds with a methoxy substituent exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. Specifically, compound 14b demonstrated potent activity with an IC50 value significantly lower than that of standard treatments .

Case Study 2: Antimicrobial Spectrum

In another investigation focusing on antimicrobial activity, a series of oxadiazole derivatives were tested against multiple bacterial strains. Results showed that compounds with specific substitutions led to improved efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics from this class .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Key variables include reaction time, temperature, and catalyst selection. For oxadiazole formation, refluxing in absolute ethanol with potassium hydroxide (1–6 hours) promotes cyclization, while stepwise addition of acyl chlorides (e.g., naphthoyl chloride) ensures controlled coupling . Purification via recrystallization (ethanol or ethyl acetate) and vacuum drying yields >90% purity. Catalyst choice (e.g., glacial acetic acid for pH control) significantly reduces byproducts, as seen in analogous triazole syntheses .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

- Methodological Answer : Use / NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and IR spectroscopy for oxadiazole ring vibrations (~1600 cm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]). Purity should be monitored via TLC (silica gel, ethyl acetate/hexane) and GC analysis, with recrystallization achieving >95% purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at controlled temperatures (4°C, 25°C, 40°C) and humidity levels (60–80% RH) for 1–6 months. Monitor degradation via HPLC and compare peak area reductions. For hydrolytic stability, incubate in buffers (pH 1–9) and analyze by LC-MS to identify breakdown products .

Advanced Research Questions

Q. How should researchers resolve contradictions in reaction pathways reported for structurally similar 1,2,4-oxadiazoles?

- Methodological Answer : Divergent products (e.g., indole vs. pyrazole derivatives) arise from substituent-dependent mechanisms. For example, 4-methoxyphenylhydrazine favors indole formation, while unsubstituted phenylhydrazine leads to pyrazole byproducts . Use kinetic studies (time-resolved NMR) and intermediate trapping (e.g., quenching with NaBH) to clarify pathways. Computational modeling (DFT) can further validate transition states .

Q. What computational strategies can predict the bioactivity of analogs targeting specific enzymes or receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on modifying the 4-methoxybenzyl group to enhance hydrophobic interactions and the azetidine ring for conformational flexibility. QSAR models trained on IC data from analogous oxadiazole derivatives (e.g., Opiranserin analogs) can prioritize synthetic targets .

Q. How can metabolic stability and toxicity be evaluated during preclinical development?

- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to measure metabolic half-life (). Identify major metabolites via LC-HRMS and compare to databases (e.g., Metabolite™). For toxicity screening, employ zebrafish embryo models to assess developmental effects at 10–100 µM concentrations, referencing protocols for thiadiazole derivatives .

Data Contradiction Analysis

- Example : Conflicting reports on cyclization efficiency (e.g., 60% vs. 85% yields) may stem from solvent polarity differences. Ethanol/water mixtures (80:20 v/v) improve solubility of intermediates compared to pure ethanol, as shown in hydrazine-mediated oxadiazole syntheses . Statistical DOE (Design of Experiments) can isolate critical factors (e.g., solvent ratio, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.